molecular formula C10H10BrNO2 B15224584 N-(2-bromo-4-methoxyphenyl)acrylamide

N-(2-bromo-4-methoxyphenyl)acrylamide

Cat. No.: B15224584
M. Wt: 256.10 g/mol
InChI Key: RBORGGILHAXWMX-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methoxyphenyl)acrylamide is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . This compound is characterized by the presence of a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-4-methoxyphenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acrylamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-bromo-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methoxyphenyl)acrylamide is unique due to its specific combination of bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it valuable for specific applications in chemical synthesis and biological research .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-(2-bromo-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10BrNO2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13)

InChI Key

RBORGGILHAXWMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=C)Br

Origin of Product

United States

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